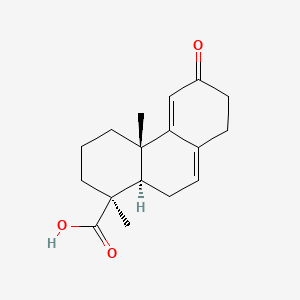
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid: (+)-podocarpic acid , belongs to the abietane diterpenoid class. It lacks the isopropyl substituent, features an aromatic C-ring, and possesses a hydroxy group at the 12-position
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for (+)-podocarpic acid involve diterpene precursors. While specific methods may vary, a common approach includes cyclization of suitable intermediates to form the phenanthrene ring system. Researchers have explored both chemical and biosynthetic pathways.
Industrial Production:: Industrial production methods typically rely on natural sources, such as extraction from certain plant species. The New Zealand native plant Podocarpus totara is a notable source of (+)-podocarpic acid.
Analyse Des Réactions Chimiques
Reactivity:: (+)-Podocarpic acid can undergo various reactions:
Oxidation: Oxidative processes can modify the hydroxy group or the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents can be introduced at different positions.
Acid-Base Reactions: The carboxylic acid group participates in acid-base equilibria.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Acid-Base Reactions: Strong acids or bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction could lead to a hydroxy compound.
Applications De Recherche Scientifique
Chemistry::
Natural Product Chemistry: (+)-Podocarpic acid contributes to the study of abietane diterpenoids.
Synthetic Chemistry: Researchers explore its reactivity and use it as a building block.
Antioxidant Properties: Investigations into its potential as an antioxidant.
Biological Activity: Assessing its effects on cellular processes.
Pharmaceuticals: (+)-Podocarpic acid derivatives may serve as drug leads.
Agrochemicals: Possible applications in crop protection.
Mécanisme D'action
The exact mechanism by which (+)-podocarpic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While (+)-podocarpic acid is unique due to its specific structure, it shares similarities with other abietane diterpenoids. Notable compounds include related phenanthrene derivatives and abietic acid.
Propriétés
Numéro CAS |
33169-07-2 |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h5,10,14H,3-4,6-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 |
Clé InChI |
GGTHDIPRPUXPMX-OIISXLGYSA-N |
SMILES isomérique |
C[C@]12CCC[C@]([C@@H]1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


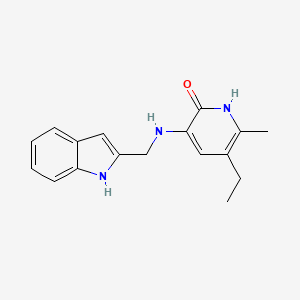

![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)

![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
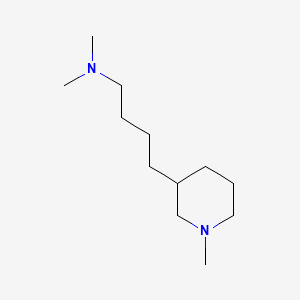
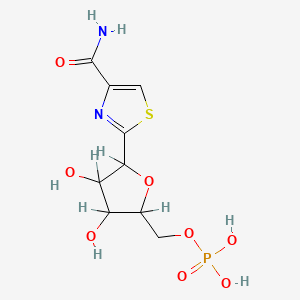

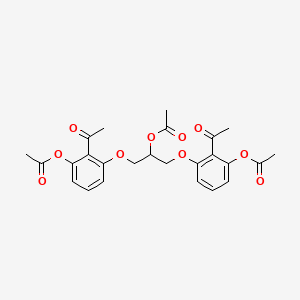

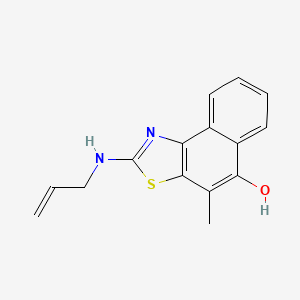
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)


